N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide
Overview
Description
N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of an ethynyl group attached to a cyclohexyl ring, which is further connected to a 4-methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common synthetic route starts with the preparation of 1-ethynylcyclohexanol, which is then converted to 1-ethynylcyclohexylamine. This intermediate is subsequently reacted with 4-methylbenzenesulfonyl chloride to yield the final product.
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Preparation of 1-ethynylcyclohexanol
Reagents: Cyclohexanone, ethynylmagnesium bromide (Grignard reagent)
Conditions: The reaction is carried out in anhydrous ether at low temperatures.
Reaction: Cyclohexanone reacts with ethynylmagnesium bromide to form 1-ethynylcyclohexanol.
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Conversion to 1-ethynylcyclohexylamine
Reagents: 1-ethynylcyclohexanol, ammonia
Conditions: The reaction is conducted under high pressure and elevated temperatures.
Reaction: 1-ethynylcyclohexanol is aminated to form 1-ethynylcyclohexylamine.
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Formation of this compound
Reagents: 1-ethynylcyclohexylamine, 4-methylbenzenesulfonyl chloride
Conditions: The reaction is carried out in the presence of a base such as triethylamine.
Reaction: 1-ethynylcyclohexylamine reacts with 4-methylbenzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperatures
Products: Ketones, carboxylic acids
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Reduction
Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Conditions: Anhydrous conditions, room temperature to moderate heat
Products: Amines
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Substitution
Reagents: Halogens, nitrating agents
Conditions: Presence of a catalyst, controlled temperatures
Products: Halogenated or nitrated aromatic compounds
Scientific Research Applications
N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
N-(1-ethynylcyclohexyl)-benzenesulfonamide: Lacks the methyl group on the aromatic ring, which may affect its reactivity and biological activity.
N-(1-ethynylcyclohexyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a methyl group, which can influence its chemical properties and interactions with biological targets.
Properties
IUPAC Name |
N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-3-15(11-5-4-6-12-15)16-19(17,18)14-9-7-13(2)8-10-14/h1,7-10,16H,4-6,11-12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWYHYSOUNFBPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395805 | |
Record name | N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126583-98-0 | |
Record name | N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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